molecular formula C23H19N5O4 B3682984 (2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3682984
M. Wt: 429.4 g/mol
InChI Key: AJAJBXSIUGKZFS-IZZDOVSWSA-N
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Description

This compound features a benzotriazole moiety, which is known for its stability and utility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid under acidic conditions.

    Substitution Reactions: The benzotriazole intermediate undergoes substitution reactions to introduce the methoxy and methyl groups. This can be done using appropriate alkylating agents under basic conditions.

    Coupling Reaction: The final step involves coupling the substituted benzotriazole with 3-nitrobenzaldehyde in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s benzotriazole moiety can be explored for its potential as a bioactive agent. Benzotriazoles are known to exhibit antimicrobial and anticancer properties, making this compound a candidate for further biological studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow for interactions with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting their catalytic activity. This can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar stability and reactivity.

    4-Methoxybenzotriazole: A derivative with a methoxy group, similar to the target compound.

    3-Nitrobenzotriazole: A derivative with a nitro group, similar to the target compound.

Uniqueness

(2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide is unique due to its combination of functional groups. The presence of methoxy, methyl, and nitro groups, along with the benzotriazole moiety, provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-15-12-21-22(26-27(25-21)17-7-9-19(32-2)10-8-17)14-20(15)24-23(29)11-6-16-4-3-5-18(13-16)28(30)31/h3-14H,1-2H3,(H,24,29)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAJBXSIUGKZFS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
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(2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
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(2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
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(2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
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(2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 6
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(2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide

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